
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxymethyl and a methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(hydroxymethyl)-3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-carboxymethyl)-3-methylbutyl)carbamate.
Reduction: Formation of (9H-Fluoren-9-yl)methyl (2-(aminomethyl)-3-methylbutyl)carbamate.
Substitution: Formation of various substituted fluorenylmethyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it a valuable tool for the selective protection and deprotection of functional groups.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its unique structure allows it to mimic natural substrates, making it useful for investigating the mechanisms of enzyme catalysis.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group enhances the compound’s binding affinity to these targets, while the carbamate moiety facilitates the formation of stable complexes. The hydroxymethyl and methylbutyl groups contribute to the compound’s solubility and overall stability, allowing it to effectively modulate the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
- (9H-Fluoren-9-yl)methyl (2,3-dihydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate stands out due to its unique combination of functional groups. The presence of both hydroxymethyl and methylbutyl groups provides enhanced solubility and stability, making it more versatile in various applications. Additionally, its ability to undergo a wide range of chemical reactions further distinguishes it from other fluorenylmethyl carbamates.
Propiedades
Fórmula molecular |
C21H25NO3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24) |
Clave InChI |
LEQLCWCSWIDTCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


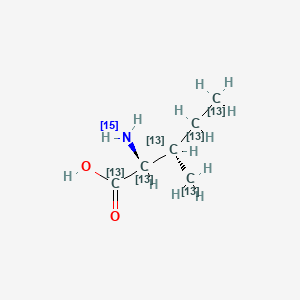
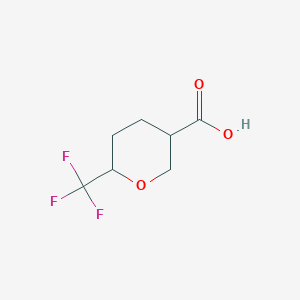
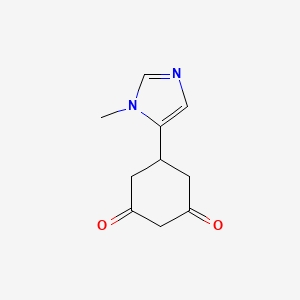

![3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12944843.png)
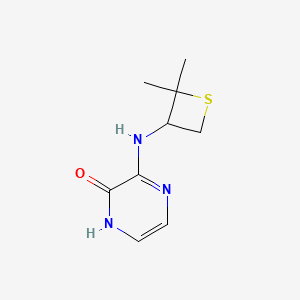
![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
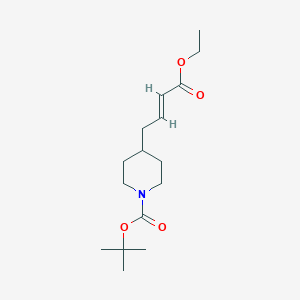
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
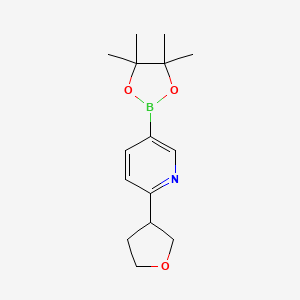
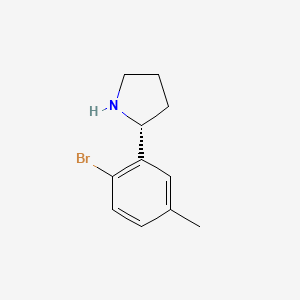
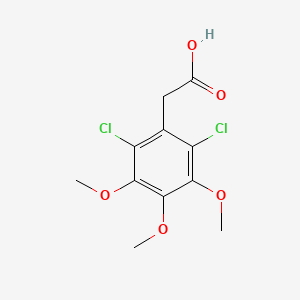

![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)
